molecular formula C36H41N3Na2O13S3 B12379365 Sulfo-Cy3-NHS (disodium)

Sulfo-Cy3-NHS (disodium)

Cat. No.: B12379365
M. Wt: 865.9 g/mol
InChI Key: PSSRJGARVRNPSB-UHFFFAOYSA-L
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Description

Sulfo-Cy3-NHS (disodium) is a derivative of the Cy3 (Cyanine3) dye that contains sulfonate ions. This compound is known for its improved water solubility and is widely used in labeling biomolecules containing amine groups, such as proteins, antibodies, or peptides . The presence of sulfonate ions enhances its hydrophilicity, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy3-NHS (disodium) is synthesized by activating the carboxyl group of the Cy3 dye with N-hydroxysuccinimide (NHS) to form the NHS ester. This activation allows the dye to react with primary amines on biomolecules, forming stable amide bonds . The reaction typically occurs in an aqueous solution without the need for organic co-solvents, which helps maintain the integrity of sensitive biomolecules .

Industrial Production Methods

Industrial production of Sulfo-Cy3-NHS (disodium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the chemical structure and functionality of the dye. The final product is often lyophilized and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy3-NHS (disodium) primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form amide bonds . This reaction is highly specific and efficient, making it ideal for labeling applications.

Common Reagents and Conditions

The common reagents used in these reactions include primary amines found in proteins, antibodies, and peptides. The reaction conditions are typically mild, occurring at physiological pH and room temperature, which helps preserve the biological activity of the labeled molecules .

Major Products Formed

The major products formed from these reactions are stable amide-linked conjugates of Sulfo-Cy3-NHS (disodium) with the target biomolecules. These conjugates retain the fluorescent properties of the Cy3 dye, allowing for easy detection and analysis .

Mechanism of Action

The mechanism of action of Sulfo-Cy3-NHS (disodium) involves the formation of a stable amide bond between the NHS ester and primary amines on the target biomolecule. This covalent attachment ensures that the fluorescent dye remains bound to the biomolecule, allowing for accurate detection and analysis. The sulfonate ions in the dye improve its water solubility, enhancing its performance in aqueous environments .

Comparison with Similar Compounds

Sulfo-Cy3-NHS (disodium) is unique due to its improved water solubility and high specificity for primary amines. Similar compounds include:

Sulfo-Cy3-NHS (disodium) stands out due to its ease of use in aqueous solutions and its ability to form stable conjugates with a wide range of biomolecules.

Properties

Molecular Formula

C36H41N3Na2O13S3

Molecular Weight

865.9 g/mol

IUPAC Name

disodium;(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C36H43N3O13S3.2Na/c1-35(2)26-22-24(54(46,47)48)13-15-28(26)37(19-7-5-6-12-34(42)52-39-32(40)17-18-33(39)41)30(35)10-8-11-31-36(3,4)27-23-25(55(49,50)51)14-16-29(27)38(31)20-9-21-53(43,44)45;;/h8,10-11,13-16,22-23H,5-7,9,12,17-21H2,1-4H3,(H2-,43,44,45,46,47,48,49,50,51);;/q;2*+1/p-2

InChI Key

PSSRJGARVRNPSB-UHFFFAOYSA-L

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCS(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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